Cas no 941983-36-4 (N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide)

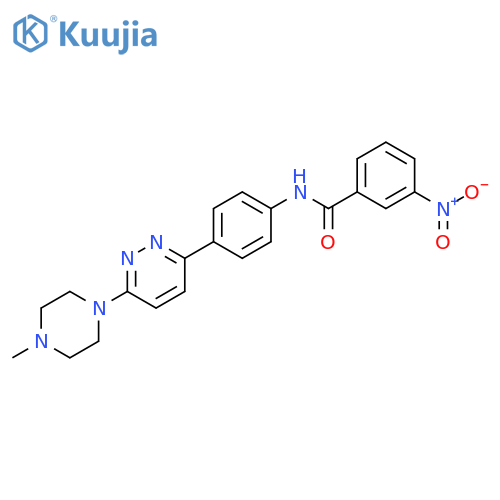

941983-36-4 structure

商品名:N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide

CAS番号:941983-36-4

MF:C22H22N6O3

メガワット:418.448483943939

CID:5502492

N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, N-[4-[6-(4-methyl-1-piperazinyl)-3-pyridazinyl]phenyl]-3-nitro-

- N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide

-

- インチ: 1S/C22H22N6O3/c1-26-11-13-27(14-12-26)21-10-9-20(24-25-21)16-5-7-18(8-6-16)23-22(29)17-3-2-4-19(15-17)28(30)31/h2-10,15H,11-14H2,1H3,(H,23,29)

- InChIKey: RXIQLWMCZGIFPA-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(C2=NN=C(N3CCN(C)CC3)C=C2)C=C1)(=O)C1=CC=CC([N+]([O-])=O)=C1

N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2724-0759-5μmol |

N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |

941983-36-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2724-0759-2mg |

N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |

941983-36-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2724-0759-2μmol |

N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |

941983-36-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2724-0759-50mg |

N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |

941983-36-4 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2724-0759-10mg |

N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |

941983-36-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2724-0759-20mg |

N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |

941983-36-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2724-0759-30mg |

N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |

941983-36-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2724-0759-10μmol |

N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |

941983-36-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2724-0759-100mg |

N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |

941983-36-4 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2724-0759-20μmol |

N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |

941983-36-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

941983-36-4 (N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide) 関連製品

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬